1,4-Benzenediol, 2-(phenylmethyl)-
Description
1,4-Benzenediol, 2-(phenylmethyl)- (CAS: 65565-58-4) is a substituted hydroquinone derivative featuring a phenylmethyl (benzyl) group at the 2-position of the 1,4-benzenediol backbone.
Properties
CAS No. |
1706-73-6 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-benzylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 |
InChI Key |
NEWPHVNFSATQRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
melting_point |
105.8 °C |
Other CAS No. |
1706-73-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The phenylmethyl substituent distinguishes 1,4-benzenediol, 2-(phenylmethyl)- from other derivatives. Key comparisons include:
Key Observations :
- Compared to TBHQ, the phenylmethyl group lacks the branched tert-butyl structure, which may reduce thermal stability but improve compatibility with aromatic matrices (e.g., polymers) .
Comparison :
- Alkyl derivatives (e.g., hexyl) require milder conditions compared to aryl groups, which may need stronger catalysts or higher temperatures due to steric and electronic effects .
Solubility and Stability
- Hydroquinone: Highly soluble in ethanol and water .
- TBHQ: Soluble in lipids and organic solvents (e.g., methanol) due to tert-butyl group .
- 2-(Phenylmethyl)-: Likely soluble in toluene or ethyl acetate, similar to monoacetate derivatives .
Stability :
- TBHQ’s branched structure resists thermal degradation, whereas linear substituents (e.g., phenylmethyl) may oxidize more readily .
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